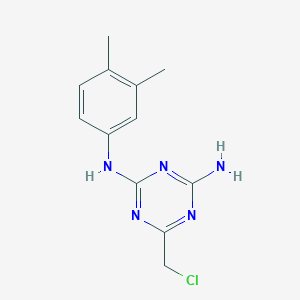

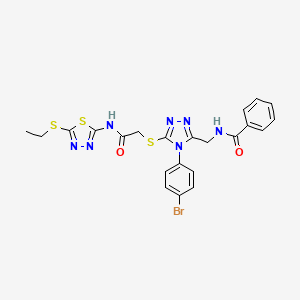

6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

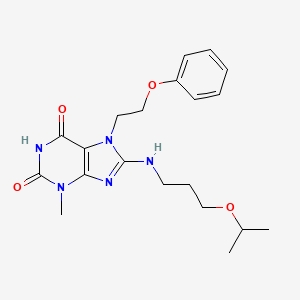

The compound 6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The structure of triazine derivatives is known to facilitate a variety of hydrogen and halogen bonding interactions due to the presence of multiple nitrogen atoms and substituents like chlorine that can act as hydrogen bond acceptors or donors .

Synthesis Analysis

The synthesis of triazine derivatives can involve chlorination reactions, as seen in the study of homolytic chlorination of 5,6-dimethyl-as-triazine with Cl2, which yielded a dichloromethyl-triazine compound . Although the specific synthesis of 6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is not detailed in the provided papers, similar chlorination methods could potentially be applied for its synthesis.

Molecular Structure Analysis

Triazine derivatives exhibit a variety of molecular interactions that stabilize their structure. For instance, the cocrystals of 6-chlorouracil derivatives with triazine and pyrimidine derivatives demonstrate the importance of hydrogen bonding in the crystal packing of these compounds . While the exact molecular structure of 6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is not discussed, it is likely that similar hydrogen bonding interactions would be present in its structure.

Chemical Reactions Analysis

The reactivity of triazine derivatives can be influenced by the substituents attached to the triazine ring. The chlorination of 5,6-dimethyl-as-triazine leads to the formation of chloromethyl and trichloromethyl groups on the triazine ring . This suggests that the chloromethyl group in 6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine could be reactive and participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can be explored through various spectroscopic and theoretical methods. The vibrational spectra of a dichlorophenyl-triazine derivative were studied using FT-IR and FT-Raman spectroscopy, and the molecular structure was investigated using density functional theory (DFT) . Such analyses provide insights into the electronic properties, molecular electrostatic potential, and thermodynamic properties of the compounds. Although the specific properties of 6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine are not provided, similar methods could be used to characterize this compound.

Aplicaciones Científicas De Investigación

Herbicide and Soil Dynamics

- Herbicide Dissipation in Soil : Baer and Calvet (1999) examined the dissipation kinetics of several soil-applied herbicides, including compounds structurally related to 6-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, across different climatic and soil conditions (Baer & Calvet, 1999).

Environmental Microbiology

- Microbial Transformation of s-Triazine Compounds : Mulbry (1994) identified a Rhodococcus species capable of transforming s-triazine compounds, closely related to the chemical structure of interest, showcasing its potential environmental impact (Mulbry, 1994).

Material Science

- Thermally Stable Polymers : Yu et al. (2012) developed novel aromatic polyamides incorporating phenyl-1,3,5-triazine moieties for enhanced thermal stability, demonstrating the compound's utility in material science (Yu et al., 2012).

Chemistry of Surfactants

- Gemini Surfactants Synthesis : Singh et al. (2016) synthesized novel triazine Schiff base-based cationic gemini surfactants, indicating the compound's role in the development of new surfactants (Singh et al., 2016).

Agricultural Science

- Impact on Olive Crops : Redondo-Gómez et al. (2007) studied the effect of herbicides, including triazine derivatives, on olive crops, highlighting its relevance in agricultural practices (Redondo-Gómez et al., 2007).

Organic Chemistry

- Novel Synthesis Methods : Liu et al. (2007) presented a novel one-pot synthesis method for N,6-disubstituted 1,3,5-triazine-2,4-diamines, demonstrating the compound's significance in organic synthetic methods (Liu et al., 2007).

Propiedades

IUPAC Name |

6-(chloromethyl)-2-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5/c1-7-3-4-9(5-8(7)2)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBAZCUDCLLWLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CCl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

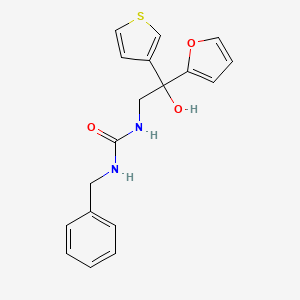

![3,4,5,6-tetrachloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2524733.png)

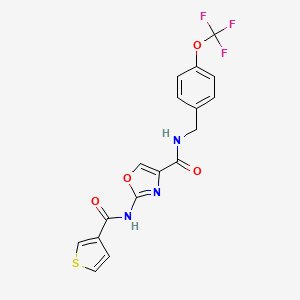

![N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2524742.png)

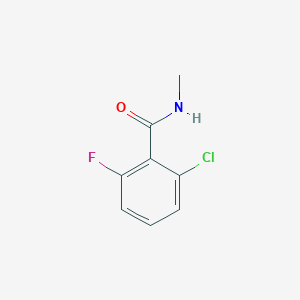

![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524744.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2524754.png)